N-(4-fluorophenyl)bicyclo[2.2.1]heptane-2-carboxamide
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Overview
Description
N-(4-fluorophenyl)bicyclo[2.2.1]heptane-2-carboxamide is a chemical compound that belongs to the class of bicyclo[2.2.1]heptane derivatives. This compound is characterized by the presence of a fluorophenyl group attached to the bicyclo[2.2.1]heptane ring system, which is further connected to a carboxamide group. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorophenyl)bicyclo[2.2.1]heptane-2-carboxamide typically involves a formal [4 + 2] cycloaddition reaction enabled by organocatalysis. This method allows for the rapid and enantioselective formation of the bicyclo[2.2.1]heptane ring system from simple starting materials under mild and operationally simple conditions . The general procedure involves the reaction of 2H-norbornanecarbonyl chloride with 4-fluoroaniline in the presence of a base such as triethylamine in a solvent like dimethylformamide (DMF). The reaction mixture is then purified to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, including optimization of reaction conditions, use of efficient catalysts, and purification techniques, would be applied to scale up the laboratory synthesis to an industrial level.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorophenyl)bicyclo[2.2.1]heptane-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a variety of functional groups onto the fluorophenyl ring.
Scientific Research Applications
N-(4-fluorophenyl)bicyclo[2.2.1]heptane-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a model compound in studies of reaction mechanisms and stereochemistry.
Biology: The compound is investigated for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: The compound may be used in the development of new materials or as an intermediate in the synthesis of other industrially relevant chemicals.
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)bicyclo[2.2.1]heptane-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance binding affinity and selectivity, while the bicyclo[2.2.1]heptane ring system provides a rigid framework that influences the overall conformation and activity of the compound. The exact pathways and targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
N-(4-fluorophenyl)bicyclo[2.2.1]heptane-2-carboxamide can be compared with other bicyclo[2.2.1]heptane derivatives, such as:
- N-(4-chlorophenyl)bicyclo[2.2.1]heptane-2-carboxamide
- N-(4-bromophenyl)bicyclo[2.2.1]heptane-2-carboxamide
- N-(4-methylphenyl)bicyclo[2.2.1]heptane-2-carboxamide
These compounds share a similar core structure but differ in the substituents on the phenyl ring. The presence of different substituents can significantly influence the chemical reactivity, biological activity, and overall properties of the compounds. This compound is unique due to the presence of the fluorine atom, which can enhance its stability, lipophilicity, and binding interactions with molecular targets.
Properties
IUPAC Name |
N-(4-fluorophenyl)bicyclo[2.2.1]heptane-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FNO/c15-11-3-5-12(6-4-11)16-14(17)13-8-9-1-2-10(13)7-9/h3-6,9-10,13H,1-2,7-8H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDFUIUBXUVJXME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CC2C(=O)NC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
25.3 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47199541 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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